molecular formula C21H24N2O5S2 B2494837 4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide CAS No. 551931-38-5

4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide

Cat. No.: B2494837
CAS No.: 551931-38-5
M. Wt: 448.55
InChI Key: MLPSIAWYYOYVQJ-UHFFFAOYSA-N
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Description

4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide is a sulfonamide-containing heterocyclic compound featuring a 1,4-thiazinane 1,1-dioxide core substituted with a 4-methoxyphenylsulfonylindol-ethyl group. Its synthesis likely involves multi-step reactions, including sulfonylation, alkylation, and cyclization, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

4-[2-[1-(4-methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c1-28-18-6-8-19(9-7-18)30(26,27)23-16-17(20-4-2-3-5-21(20)23)10-11-22-12-14-29(24,25)15-13-22/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPSIAWYYOYVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCN4CCS(=O)(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide is a synthetic derivative of thiazine, a class of heterocyclic compounds known for their diverse biological activities. Despite its promising structure, the specific biological activity of this compound remains largely unexplored in the scientific literature. This article aims to synthesize available information regarding the biological activity of thiazine derivatives and their potential implications for pharmacological applications.

Chemical Structure and Properties

The compound features several functional groups that contribute to its chemical properties:

  • Thiazinane Ring : A six-membered ring containing sulfur and nitrogen.
  • Sulfonyl Group : Enhances solubility and potential interaction with biological targets.
  • Methoxyphenyl Moiety : May influence the compound's pharmacokinetics and biological interactions.

Antimicrobial Activity

Thiazine derivatives have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain thiazine analogs possess potent antibacterial properties, making them candidates for new antibiotic therapies .

Compound TypeActivityTarget Microorganisms
1,3-ThiazinesAntibacterialStaphylococcus aureus, E. coli
BenzothiazinesAntiviralHIV, Influenza A

Anti-inflammatory Activity

Some thiazine derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Research indicates that specific thiazine compounds exhibit selective COX-2 inhibition, potentially leading to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Cytotoxicity and Cell Viability

In vitro studies on related thiazine compounds have demonstrated non-cytotoxic profiles at certain concentrations. For example, new tricyclic thiazine derivatives showed no significant cytotoxic effects on human dermal fibroblast (NHDF) cell lines at concentrations up to 50 µM .

Case Studies and Research Findings

  • Thiazine Derivatives as Antivirals : A study highlighted the antiviral properties of bis(1,2)dithiolo derivatives against feline immunodeficiency virus (FIV), suggesting potential applications in HIV treatment .
  • Cytotoxicity Assessment : Research on various thiazine derivatives revealed that they did not exhibit significant cytotoxicity in cell culture assays, indicating a favorable safety profile for further development .
  • COX Inhibition Studies : Thiazine compounds were tested for COX-1 and COX-2 inhibitory activities, revealing a preference for COX-2 inhibition among several derivatives, which is crucial for developing safer anti-inflammatory medications .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of compounds similar to 4-[2-[1-(4-methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide exhibit significant anticancer properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against various cancer cell lines, including HepG-2 (human hepatocellular carcinoma) and A-549 (human lung cancer) cells . The mechanism often involves the inhibition of specific cellular pathways crucial for cancer cell proliferation.

Serotonin Receptor Affinity

The compound has been noted for its affinity towards serotonin receptors. This property suggests potential applications in treating mood disorders and other neuropsychiatric conditions. Compounds with similar sulfonyl-indole structures have been explored for their pharmacological profiles targeting serotonin receptors .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the indole structure followed by the introduction of the thiazinane ring and sulfonyl group. Variations in the synthesis process can lead to derivatives with altered biological activities, enhancing their therapeutic potential .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer efficacy of a series of thiazolidine derivatives related to our compound. The results indicated that these derivatives exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells .

Study 2: Neuropharmacological Effects

Another research project focused on the neuropharmacological effects of sulfonamide derivatives, including those similar to this compound. The findings suggested that these compounds could modulate serotonin levels effectively, providing insights into their potential use in treating depression and anxiety disorders .

Summary Table of Applications

Application AreaDescriptionRelevant Studies
Anticancer ActivityEffective against HepG-2 and A-549 cancer cell lines ,
NeuropharmacologyAffinity for serotonin receptors; potential for treating mood disorders ,
Synthesis VariationsMulti-step synthesis leading to various derivatives with different activities ,

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

  • Compound 35 (4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide): The bromo and dimethylphenoxy substituents enhance electrophilic reactivity, enabling participation in cross-coupling reactions (e.g., Suzuki coupling). In contrast, the methoxyphenylsulfonylindol group in the target compound may confer steric hindrance, reducing nucleophilic attack but improving stability under acidic conditions .

Heterocyclic Core Modifications

  • Triazole Derivatives (): The 1,2,4-triazole core in 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone introduces a sulfur atom at the 3-position, which may enhance metal-binding affinity compared to the thiazinane dioxide’s sulfone group. This difference could influence pharmacokinetic properties like solubility .

Key Reactions and Yields

Compound Key Reaction Steps Yield Catalysts/Solvents
Target Compound (Inferred) Sulfonylation of indole, ethylation, cyclization N/A Likely requires LiHMDS, DMAc*
Compound 35 Ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with phenol 66% DMAc, NaH
Compound 36 Methylation of Compound 35 with iodomethane 32% NaH, DMAc
Compound 276b Sulfonamidation of (4-bromophenyl)methanol with 1,2-thiazinane-1,1-dioxide N/A HFIP/nitromethane, oxalic acid

*DMAc = N,N-dimethylacetamide; HFIP = hexafluoroisopropanol. The lower yield for Compound 36 (32%) highlights challenges in alkylating sterically hindered thiazinanes, a consideration for synthesizing the target compound’s ethyl-linked indole group .

Catalytic Systems

  • Phase Transfer Catalysts (PTCs): describes PEG-400 or Aliquate-336 for synthesizing cyclohexanol derivatives. Similar PTCs could optimize alkylation or cyclization steps in the target compound’s synthesis .
  • Deprotonation Agents : LiHMDS (used in synthesizing Compound 37) is critical for generating sulfonamide anions, a step likely relevant to the target compound’s synthesis .

Preparation Methods

Synthesis of 1-(4-Methoxyphenyl)sulfonylindole

Indole (1.0 equiv) is sulfonated at the 1-position using 4-methoxyphenylsulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.0 equiv) is added to scavenge HCl, and the reaction is stirred at 0°C for 2 hours, followed by room temperature for 12 hours. The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding 1-(4-methoxyphenyl)sulfonylindole as a white solid (78% yield).

Critical Parameters :

  • Temperature control : Excess exothermicity at >5°C leads to di-sulfonation byproducts.
  • Stoichiometry : A 20% excess of sulfonyl chloride ensures complete mono-sulfonation.

Construction of the 1,4-Thiazinane 1,1-Dioxide Ring

The hydroxyl group of 3-(2-hydroxyethyl)-1-(4-methoxyphenyl)sulfonylindole is converted to a leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride (MsCl, 1.2 equiv) and triethylamine (2.0 equiv) in DCM. The resulting mesylate is treated with sodium sulfide (Na₂S·9H₂O, 3.0 equiv) in dimethylformamide (DMF) at 80°C for 6 hours, inducing cyclization to form the thiazinane ring. Oxidation with hydrogen peroxide (H₂O₂, 30% v/v) in acetic acid furnishes the 1,1-dioxide moiety (52% overall yield).

Optimization Insights :

  • Solvent polarity : DMF enhances nucleophilic displacement kinetics compared to THF or toluene.
  • Oxidation timing : Post-cyclization oxidation prevents sulfone premature decomposition.

Mechanistic Considerations

Cyclization Kinetics

The ring-closing step follows second-order kinetics, with rate acceleration observed in polar aprotic solvents. Density functional theory (DFT) calculations suggest a transition state involving partial positive charge development at the electrophilic carbon and nucleophilic attack by the sulfide anion.

Stereochemical Outcomes

The thiazinane ring adopts a chair conformation with axial sulfone groups. Chiral centers at C3 and C5 of the thiazinane result in diastereomeric mixtures, resolvable via chiral high-performance liquid chromatography (HPLC) using cellulose-based stationary phases.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, SO₂ArH), 7.45–7.30 (m, 4H, indole H), 6.95 (d, J = 8.4 Hz, 2H, OCH₃ArH), 4.25 (t, J = 6.8 Hz, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 3.10–2.90 (m, 4H, NCH₂ and SCH₂).
  • IR (KBr) : 1325 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym), 1590 cm⁻¹ (C=N indole).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the trans diaxial orientation of the sulfone groups (C–S–O bond angles: 119.5°), with the indole moiety perpendicular to the thiazinane plane (dihedral angle: 89.7°).

Industrial Scalability Challenges

Byproduct Formation

  • Di-sulfonated indole : Mitigated by stoichiometric control and low-temperature sulfonation.
  • Ring-opened intermediates : Suppressed via anhydrous conditions during cyclization.

Process Optimization

  • Continuous flow synthesis : Reduces reaction time from 12 hours to 45 minutes for the sulfonation step.
  • Catalyst recycling : Immobilized BF₃ on silica gel improves cost-efficiency in Friedel-Crafts alkylation.

Q & A

What synthetic strategies are recommended for preparing 4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide?

Answer:
The synthesis of thiazinane derivatives often involves ring-opening reactions or condensation of sulfonyldiacetate precursors with aldehydes. For example:

  • Step 1: React diethyl 2,2-sulfonyldiacetate with aryl aldehydes in water using ammonium acetate as a catalyst to form thiazinane-dicarboxylate intermediates (yields: 79–91%) .
  • Step 2: Functionalize the indole moiety via sulfonylation. Use 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., Na₂CO₃ in THF) to introduce the sulfonylindol-3-yl group .
  • Step 3: Purify intermediates via recrystallization (ethanol/water) and confirm structures using NMR and mass spectrometry .

How should researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-analytical approach is critical:

  • Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
  • Structural Confirmation:
    • ¹H/¹³C NMR: Identify key signals (e.g., sulfonyl groups at ~3.1–3.3 ppm, indole protons at ~7.0–7.5 ppm) .
    • High-Resolution Mass Spectrometry (HRMS): Match experimental m/z to theoretical values (e.g., [M+H]⁺ or [M-Na]⁻) .
    • X-ray Crystallography: Resolve stereochemistry if crystalline derivatives are obtainable .

What experimental designs are optimal for evaluating this compound’s biological activity?

Answer:

  • In Vitro Assays:
    • Dose-Response Curves: Test across a logarithmic concentration range (e.g., 1 nM–100 µM) in target-specific assays (e.g., kinase inhibition, receptor binding).
    • Controls: Include positive controls (e.g., known inhibitors) and vehicle-only negatives .
  • In Vivo Models: Use rodent models for pharmacokinetics (e.g., bioavailability, half-life) and toxicity (LD₅₀ determination) .
  • Data Triangulation: Combine enzyme assays, cell-based viability tests, and transcriptomics to validate mechanisms .

How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from:

  • Compound Purity: Re-synthesize and re-characterize the compound to rule out batch variability .
  • Assay Conditions: Standardize protocols (e.g., pH, temperature, cell lines) across labs. For example, discrepancies in IC₅₀ values may stem from differences in ATP concentrations in kinase assays .
  • Orthogonal Assays: Validate findings using unrelated methods (e.g., SPR for binding affinity vs. functional cellular assays) .

What strategies optimize reaction yields during synthesis?

Answer:

  • Catalyst Screening: Test bases (e.g., Na₂CO₃ vs. K₂CO₃) and solvents (THF vs. DMAc) to improve ring-closure efficiency .
  • Temperature Control: Conduct reactions under reflux (40–80°C) for intermediates prone to degradation .
  • Workup Optimization: Use ice-water precipitation for sulfonamide intermediates to minimize side-product formation .

How should structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Structural Modifications: Synthesize analogs with variations in:
    • Sulfonyl Group: Replace 4-methoxyphenyl with halogenated or electron-deficient aryl groups.
    • Thiazinane Core: Introduce methyl or benzyl substituents to probe steric effects .
  • Biological Testing: Rank analogs by potency (IC₅₀) and selectivity (e.g., off-target screening).
  • Computational Modeling: Use docking studies to correlate substituent effects with binding poses in target proteins (e.g., kinases) .

What are the key considerations for assessing this compound’s stability?

Answer:

  • Storage Conditions: Store at –20°C in anhydrous DMSO or sealed vials to prevent hydrolysis of the sulfonyl group .
  • Forced Degradation Studies: Expose to heat (40–60°C), light, and varying pH (1–13) to identify degradation products via LC-MS .
  • Solution Stability: Monitor absorbance changes (UV-Vis) in buffer solutions over 24–72 hours .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Target Engagement Assays: Use cellular thermal shift assays (CETSA) to confirm binding to intended targets .
  • Pathway Analysis: Perform RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis, inflammation pathways) .
  • Genetic Knockdown: Combine with siRNA targeting the putative target to observe rescue/reversal of phenotypic effects .

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